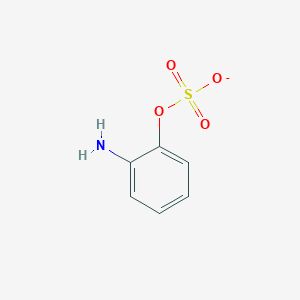

o-Aminophenyl sulfate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6NO4S- |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(2-aminophenyl) sulfate |

InChI |

InChI=1S/C6H7NO4S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10)/p-1 |

InChI Key |

VSTZVCJQGSLNLL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)N)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for O Aminophenyl Sulfate

Classical Approaches to o-Aminophenyl Sulfate (B86663) Synthesis

A well-established method for preparing o-aminophenyl sulfates involves the oxidation of aromatic amines. rsc.org The Boyland-Sims oxidation, for instance, utilizes persulfate oxidation of an aromatic amine in an alkaline solution to yield the corresponding ortho-substituted aminophenyl sulfate. rsc.orgcapes.gov.br This method has proven effective for the synthesis of a number of o-aminophenyl sulfate derivatives. rsc.org

Another classical approach involves the sulfonation of o-aminophenol. This can be achieved by reacting o-aminophenol with a sulfonating agent like fuming sulfuric acid (oleum). google.com The reaction conditions, such as temperature, play a crucial role in the outcome of the sulfonation. For example, dissolving o-aminophenol in pure sulfuric acid at a controlled temperature of 5-35°C, followed by the addition of 65% fuming sulfuric acid, yields 4-sulfo-6-aminophenol. google.comgoogle.com

The synthesis can also start from o-nitrophenol, which is first reduced to o-aminophenol. smolecule.com This reduction is a common industrial method and can be carried out using hydrogen gas with catalysts like iron or sodium sulfide (B99878). smolecule.com The resulting o-aminophenol can then be sulfated.

Modern Synthetic Techniques for this compound and its Analogs

Recent advancements in synthetic chemistry have led to the development of more efficient and streamlined methods for the synthesis of this compound and its derivatives. These modern techniques often focus on improving reaction efficiency, reducing the number of steps, and employing catalytic systems.

One-Pot Synthetic Methods

One-pot synthesis offers a significant advantage by combining multiple reaction steps into a single procedure, thereby saving time, resources, and reducing waste. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the principles of one-pot reactions are widely applied in the synthesis of related compounds. For instance, multi-step syntheses of o-aminophenol derivatives have been successfully carried out, sometimes utilizing microwave irradiation to accelerate reaction times. The development of one-pot methodologies for the direct conversion of o-aminophenol or its precursors to this compound represents a promising area for future research. core.ac.ukrasayanjournal.co.in

Catalytic Approaches in Sulfate Esterification

Catalytic methods are at the forefront of modern organic synthesis, offering high selectivity and efficiency. In the context of sulfate esterification, various catalysts have been explored for similar transformations. While the direct catalytic sulfation of o-aminophenol to this compound is not explicitly detailed, related catalytic C-O bond forming reactions are well-documented. mdpi.com Transition metal catalysts, including palladium, copper, nickel, and gold, have been employed in cross-coupling reactions to form C-O bonds in the synthesis of aminophenol derivatives. mdpi.com

Furthermore, enzymatic approaches present a green and highly selective alternative for sulfation reactions. nih.gov Sulfotransferases, for example, catalyze the transfer of a sulfonate group to hydroxyl or amino functionalities. hyphadiscovery.com While the provided information highlights the use of these enzymes for other phenolic compounds, their application for the specific sulfation of o-aminophenol to produce this compound is a viable and interesting prospect. nih.govhyphadiscovery.com The development of robust and reusable catalysts, both chemical and biological, for the direct sulfation of o-aminophenol is a key area of ongoing research.

Precursor Chemistry and Intermediate Reactions in this compound Synthesis

Role of o-Aminophenol Derivatives

o-Aminophenol and its derivatives are fundamental precursors in the synthesis of this compound. researchgate.net o-Aminophenol itself is an amphoteric molecule with both an amino and a hydroxyl group, making it a versatile starting material for various chemical transformations. wikipedia.org It is commercially produced by the reduction of o-nitrophenol. smolecule.com

The reactivity of the amino and hydroxyl groups in o-aminophenol can be selectively manipulated to achieve the desired product. For instance, the amino group can be protected to allow for selective reaction at the hydroxyl group, and vice versa. researchgate.net The synthesis of various o-aminophenol derivatives, which can then be used to produce a range of substituted o-aminophenyl sulfates, has been extensively explored. researchgate.net These derivatives are not only important as synthetic intermediates but some also exhibit interesting biological activities. researchgate.net

Formation of Sulfated Intermediates

The formation of a sulfated intermediate is the key step in the synthesis of this compound. This typically involves the reaction of a hydroxyl group with a sulfating agent. In the classical approach using fuming sulfuric acid, the o-aminophenol is directly sulfated. google.comgoogle.com

Biochemical and Metabolic Investigations of O Aminophenyl Sulfate

o-Aminophenyl Sulfate (B86663) within Biological Systems

Detection and Occurrence in Organisms

o-Aminophenyl sulfate is primarily recognized as a metabolic byproduct of precursor compounds in various animal species. Its presence is a key indicator of specific metabolic detoxification pathways. Research has identified this compound in several mammalian species as a result of the biotransformation of xenobiotics.

For instance, studies have demonstrated that o-aminophenol is metabolized to yield this compound in rabbits and mice smolecule.com. Furthermore, investigations into the metabolism of aniline (B41778) in Fischer 344 rats revealed that this compound is one of the conjugated metabolites found in urine, accounting for a significant portion of the excreted aniline dose researchgate.net.

The detection of this compound and its parent compounds in biological samples is typically achieved through advanced analytical techniques. High-performance liquid chromatography (HPLC) is a commonly cited method for the separation and quantification of aminophenol isomers and their metabolites smolecule.comeuropa.eu. These methods often employ ultraviolet (UV) or amperometric detection for precise measurement europa.eu.

Table 1: Documented Occurrence of this compound

| Organism | Precursor Compound | Finding | Reference |

|---|---|---|---|

| Rabbit | o-Aminophenol | Metabolized to this compound. | smolecule.com |

| Mouse | o-Aminophenol | Metabolized to this compound. | smolecule.com |

Role in Metabolic Cycles and Pathways

The formation of this compound is an integral part of phase II metabolism, a critical detoxification process in many organisms. This pathway, known as sulfate conjugation, transforms phenolic compounds and other xenobiotics into more water-soluble (hydrophilic) derivatives, which facilitates their excretion from the body wikipedia.orgnumberanalytics.com. The addition of a sulfate group increases the polarity of the parent molecule, in this case, o-aminophenol wikipedia.org.

The metabolic conversion of aniline provides a clear example of this pathway. Aniline is first hydroxylated to form o-aminophenol, which then undergoes conjugation with sulfate to produce this compound before being eliminated researchgate.net. This sulfation pathway competes with other conjugation reactions, such as glucuronidation, for the metabolism of o-aminophenol nih.govnih.gov.

Enzymology of this compound Metabolism

The metabolic formation of this compound is an enzyme-catalyzed reaction. Specific transferase enzymes are responsible for mediating the conjugation of sulfate to the o-aminophenol molecule.

Sulfate Conjugation Enzymes and this compound Formation

The primary enzymes responsible for the formation of this compound are sulfotransferases (SULTs) nih.gov. These enzymes catalyze the transfer of a sulfonate group from the universal donor molecule, PAPS, to the hydroxyl group of an acceptor substrate, such as a phenol (B47542) numberanalytics.comnih.gov. This reaction results in the formation of a sulfate ester wikipedia.org. The availability of inorganic sulfate can be a rate-limiting factor in this conjugation process nih.gov.

Phenolsulfotransferases (PSTs), a subfamily of SULTs, are directly responsible for the sulfation of phenolic compounds like o-aminophenol wikipedia.orgnih.gov. Research has identified at least two principal forms of PST in human tissues, distinguished by their thermal stability and substrate specificity nih.govnih.gov:

Thermolabile (TL) PST: Primarily catalyzes the sulfation of phenolic monoamines like dopamine.

Thermostable (TS) PST: Acts on simple phenols, such as p-nitrophenol.

These enzymes are found in various tissues, including the liver, brain, small intestine, and blood platelets nih.govnih.gov. The activity of PSTs in platelets has been shown to correlate with the extent of sulfate conjugation of orally administered drugs, suggesting that platelet PST activity can be an indicator of an individual's capacity for drug metabolism via sulfation nih.govpharmgkb.org. The fundamental reaction involves the transfer of the sulfuryl group from PAPS to the hydroxyl group of the phenolic acceptor wikipedia.org.

While sulfation is a key metabolic pathway for o-aminophenol, it is not the only one. Glucuronidation, catalyzed by Uridine Diphosphate (B83284) Glucuronyltransferases (UDP-GTs or UGTs), represents a significant competing pathway wikipedia.organnualreviews.org. These enzymes transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to substrate molecules, increasing their water solubility for excretion wikipedia.org.

Studies on hepatic microsomal UDP-GT have revealed specific and complex interactions with o-aminophenol. Key findings include:

Multiple pH Optima: When o-aminophenol is the substrate, rat liver UDP-GT exhibits three distinct pH optima for its activity, at pH 5.4, 7.2, and 9.2. This is in contrast to other phenolic substrates like p-nitrophenol, which show only a single optimum nih.govnih.gov.

Evidence for Multiple Binding Sites: Competitive inhibition studies suggest the existence of more than one binding site for o-aminophenol on the UDP-GT enzyme. For example, at pH 7.2, the conjugation of o-aminophenol is not inhibited by p-nitrophenyl glucuronide, indicating a distinct binding site at this pH. However, at pH 5.4 and 9.2, competitive inhibition by p-nitrophenol suggests a shared binding site under these conditions nih.govnih.gov.

Table 2: Enzymatic Pathways for o-Aminophenol Metabolism

| Pathway | Enzyme Family | Co-substrate (Donor) | Product | Reference |

|---|---|---|---|---|

| Sulfation | Phenolsulfotransferase (PST/SULT) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | This compound | wikipedia.orgnih.gov |

| Glucuronidation | Uridine Diphosphate Glucuronyltransferase (UDP-GT/UGT) | Uridine diphosphate glucuronic acid (UDPGA) | o-Aminophenyl glucuronide | nih.govwikipedia.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| o-Aminophenol |

| Aniline |

| p-Nitrophenol |

| p-Nitrophenyl glucuronide |

| Dopamine |

| Uridine diphosphate glucuronic acid |

| 3'-phosphoadenosine-5'-phosphosulfate |

Phenolsulfotransferase (PST) Activity

Enzymatic Hydrolysis of this compound

The enzymatic breakdown of aryl sulfate esters, a class of compounds to which this compound belongs, is primarily carried out by a group of enzymes known as arylsulfatases (EC 3.1.6.1). scirp.orgd-nb.info These enzymes catalyze the hydrolysis of an aryl sulfate ester bond, yielding a phenol and an inorganic sulfate molecule. d-nb.infoqmul.ac.uk Arylsulfatases are widespread in nature, found in organisms ranging from bacteria to mammals, and play a crucial role in the metabolism of sulfur-containing compounds and the mineralization of organic sulfur in the environment. scirp.orgoup.com

Arylsulfatase Investigations on Related Sulfate Esters

While direct studies on the enzymatic hydrolysis of this compound are not extensively detailed in the available literature, significant research has been conducted on structurally related aryl sulfate esters. These investigations provide a strong basis for understanding the potential enzymatic fate of this compound. The substrate specificity of arylsulfatases has been explored using various chromogenic and fluorometric substrates. researchgate.net

Arylsulfatase purified from Pseudomonas aeruginosa, for instance, has demonstrated the ability to hydrolyze a variety of aromatic sulfate esters. d-nb.info Its activity is highest with nitrophenyl sulfate, which is often used as a model substrate. The enzyme also shows considerable activity towards other related compounds. d-nb.info Similarly, studies on arylsulfatase from Helix pomatia have utilized substrates like mandelic acid sulfate, vanillin (B372448) sulfate, and various isomers of hydroxyphenylacetic acid sulfate to characterize the enzyme's selectivity. diva-portal.org The results indicated that the position of the sulfate group on the phenolic ring significantly influences the rate of hydrolysis. diva-portal.org For example, vanillin sulfate was hydrolyzed completely within 30 minutes, whereas 2-hydroxyphenylacetic acid sulfate showed no significant hydrolysis after 24 hours under the same conditions. diva-portal.org

The relative hydrolysis rates of different aryl sulfate esters by a purified arylsulfatase from P. aeruginosa highlight the enzyme's substrate preferences.

**Table 1: Substrate Specificity of Arylsulfatase from *Pseudomonas aeruginosa***

| Substrate | Relative Activity (%) |

| Nitrophenyl sulfate | 100 |

| Nitrocatechol sulfate | 57 |

| X-sulfate | 41 |

| Indoxyl sulfate | 7 |

Data sourced from studies on purified arylsulfatase, where activity was measured as sulfate released from various sulfate esters. d-nb.info

Enzyme Kinetics and Mechanistic Studies Relevant to this compound Biotransformation

The biotransformation of aryl sulfates like this compound is governed by the kinetic properties and catalytic mechanism of the acting enzymes, primarily arylsulfatases. scirp.orgethz.chnih.gov

Kinetic studies of arylsulfatases from various sources have been performed, typically using p-nitrophenyl sulfate (pNPS) as the substrate due to the ease of detecting the product, p-nitrophenol. scirp.org For example, a commercially available arylsulfatase from Aerobacter aerogenes was found to have an apparent Michaelis constant (Kₘ) of 1.03 mM and a catalytic rate (kcat) of 75.73 µM/min for the hydrolysis of pNPS at its optimal pH of 7.1 and temperature of 37°C. scirp.orgscirp.org In another study, arylsulfatase from P. aeruginosa showed a Kₘ of 105 µM for 4-nitrocatechol (B145892) sulfate. d-nb.info These kinetic parameters indicate a high affinity of the enzyme for its substrate. scirp.org The pH and temperature profiles are critical, with most bacterial arylsulfatases showing optimal activity at neutral to alkaline pH values. d-nb.infonih.gov

Table 2: Kinetic Parameters of Arylsulfatases for Selected Substrates

| Enzyme Source | Substrate | Kₘ (mM) | kcat (µM/min) | Optimal pH |

| Aerobacter aerogenes | p-Nitrophenyl sulfate (pNPS) | 1.03 | 75.73 | 7.1 |

| Pseudomonas aeruginosa | 4-Nitrocatechol sulfate | 0.105 | Not Reported | 8.9 |

| Klebsiella aerogenes | Not Specified | 9.0 | Not Reported | Not Reported |

This table summarizes kinetic data from different bacterial arylsulfatases, demonstrating the range of enzyme affinity and activity. scirp.orgd-nb.info

The catalytic mechanism for the hydrolysis of aryl sulfates by arylsulfatases is distinct from that of alkyl sulfates. Arylsulfatases belong to a family of enzymes that utilize a unique post-translationally modified residue at their active site: Cα-formylglycine (FGly). oup.comresearchgate.net This FGly residue is generated from a conserved cysteine or serine. qmul.ac.uk The hydrolysis mechanism proceeds via a nucleophilic attack by the hydrated form of the FGly on the sulfur atom of the sulfate ester, leading to the cleavage of the sulfur-oxygen (S-O) bond. oup.comnih.gov This forms a covalent enzyme-sulfate intermediate, which subsequently decomposes to release the inorganic sulfate and regenerate the aldehyde form of the FGly residue. The active site is then rehydrated by a water molecule, preparing it for the next catalytic cycle. oup.comnih.gov This S-O bond cleavage mechanism is characteristic of arylsulfatases and is the process by which this compound would be hydrolyzed.

Theoretical and Computational Chemistry of O Aminophenyl Sulfate

Quantum Chemical Approaches to o-Aminophenyl Sulfate (B86663) Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and intrinsic properties of o-aminophenyl sulfate. These approaches solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. Density Functional Theory (DFT) is a particularly prominent method used for its balance of accuracy and computational efficiency in studying organic molecules. researchgate.netrasayanjournal.co.in

Calculations can predict key structural and electronic properties. For instance, DFT calculations at a specific level of theory, such as B3LYP/6-311G**, can be used to optimize the molecular geometry and compute the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kau.edu.sa The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. rasayanjournal.co.in A smaller gap suggests higher reactivity.

Other quantum chemical descriptors derived from these calculations, such as ionization potential, electron affinity, electronegativity, and global hardness, provide a quantitative basis for predicting how the molecule will interact with other chemical species. rasayanjournal.co.inmdpi.com The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites, thereby predicting regions susceptible to chemical attack. rasayanjournal.co.inmdpi.com

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron. Higher energy indicates a better electron donor. rasayanjournal.co.in |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. rasayanjournal.co.in |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | An indicator of chemical stability. A large gap implies high stability and low reactivity. rasayanjournal.co.in |

| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO). | Measures the tendency to become a cation. |

| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). | Measures the tendency to become an anion. |

| Electronegativity (χ) | The power of an atom to attract electrons (approximated as (I+A)/2). | Indicates the ability of the molecule to accept electrons. mdpi.com |

| Global Hardness (η) | Resistance to change in electron distribution (approximated as (I-A)/2). | Hard molecules have a large HOMO-LUMO gap; soft molecules are more reactive. rasayanjournal.co.in |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η). | Quantifies the global electrophilic nature of a molecule. rasayanjournal.co.in |

| This table outlines key quantum chemical descriptors calculated using DFT, which are instrumental in predicting the chemical behavior of molecules like this compound. |

Molecular Modeling and Simulation of this compound Systems

Molecular modeling and simulation encompass a broader set of computational tools that extend beyond static quantum chemical calculations to explore the dynamic behavior of molecules and their interactions within various environments.

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org this compound possesses flexibility, primarily due to rotation around the C-N and C-O single bonds. Identifying the most stable conformers is crucial as the molecular shape dictates how it interacts with other molecules. umanitoba.ca Computational methods like Monte Carlo simulations or Molecular Dynamics (MD) can be used to explore the conformational landscape and identify low-energy structures. mdpi.com

The nature and strength of intermolecular interactions are critical for understanding the solid-state structure and solution behavior of this compound. These interactions are governed by non-covalent forces. umanitoba.ca In related crystal structures of aminophenyl sulfones, N–H⋯O hydrogen bonds between the amino group and oxygen atoms of the sulfate or sulfone group are key features that stabilize the crystal packing. rsc.org Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. rsc.orgresearchgate.net Advanced methods such as Quantum Theory of Atoms in Molecules (QTAIM) and PIXEL calculations can further dissect and energetically quantify these interactions, including hydrogen bonds, C–H⋯π interactions, and other van der Waals forces. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance / Angle (from related structures) |

| Hydrogen Bond | N-H (Amino group) | O (Sulfate group) | N···O: ~2.8 - 3.2 Å |

| Hydrogen Bond | O-H (Sulfate group) | O (Sulfate group) | O···O: ~2.6 - 2.9 Å |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Inter-planar distance: ~3.3 - 3.8 Å |

| C-H···π | C-H (Phenyl Ring) | Phenyl Ring | H···π centroid: ~2.5 - 2.9 Å |

| This table presents common intermolecular interactions and typical geometric parameters observed in related crystal structures containing aminophenyl and sulfate/sulfone moieties. rsc.orgresearchgate.net |

Density Functional Theory (DFT) Applications

Computational Insights into Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. This allows for the calculation of activation energies, which are essential for understanding reaction rates and selectivity. nih.gov

For this compound, computational studies can shed light on reactions such as oxidation, hydrolysis, or reactions initiated by radicals. For example, studies on the degradation of similar compounds like acetaminophen (B1664979) and anilines by sulfate radicals (SO₄•⁻) have used DFT to detail the reaction mechanisms. nih.govresearchgate.net These studies show that reactions can proceed through different pathways, such as Radical Adduct Formation (RAF), where the radical adds to the benzene (B151609) ring, or Formal Hydrogen Atom Transfer (FHAT), where a hydrogen atom is abstracted from the amino or methyl group. nih.gov DFT calculations can determine the energy barriers for each potential pathway, identifying the most favorable reaction channel. nih.govacs.org The solvent effect on these reaction mechanisms can also be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). kau.edu.sa

| Reaction System Example | Pathway | Calculated Activation Free Energy (kcal/mol) |

| Acetaminophen + •OH | Benzene Ring Addition | 5.95–9.26 |

| Acetaminophen + SO₄•⁻ | Benzene Ring Addition | 2.66–8.74 |

| Acetaminophen + •OH | Acetamide Group Addition | 15.23 |

| Acetaminophen + SO₄•⁻ | Acetamide Group Addition | 30.86 |

| This table presents example activation energy barriers calculated using DFT for the reaction of acetaminophen with hydroxyl and sulfate radicals, illustrating how computation can distinguish between competing reaction pathways. nih.gov These principles are directly applicable to studying the reactivity of this compound. |

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity or chemical properties. azolifesciences.com These studies are fundamental in fields like medicinal chemistry and materials science for optimizing lead compounds to enhance potency and selectivity or to fine-tune material properties. automate.video

For this compound analogs, computational SAR or Quantitative Structure-Activity Relationship (QSAR) studies would involve creating a library of related compounds by systematically modifying the core structure. Modifications could include adding different substituents at various positions on the phenyl ring or altering the functional groups. For each analog, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated using computational methods. nih.gov

Statistical models are then built to correlate these descriptors with a measured activity or property. nih.govumich.edu For example, in a study of 4-aminodiphenyl sulfone inhibitors, the calculated intramolecular conformational entropy was found to correlate strongly with inhibitory potency. nih.gov Such models can predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more promising candidates and reducing the time and cost of development. automate.video An SAR map can be generated to visually summarize how different structural modifications influence activity, providing a clear guide for further optimization. umich.edu

Analytical Research Methodologies for O Aminophenyl Sulfate

Spectroscopic Characterization Techniques for o-Aminophenyl Sulfate (B86663)

Spectroscopic methods are indispensable for the structural elucidation and characterization of o-aminophenyl sulfate. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In a predicted ¹H NMR spectrum in deuterium (B1214612) oxide (D₂O), the aromatic protons of this compound are expected to produce signals in the range of δ 7.0-8.0 ppm. hmdb.ca The exact chemical shifts and coupling patterns are influenced by the positions of the amino and sulfate groups on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are typically observed between δ 110 and 150 ppm. The carbon atom attached to the sulfate group will exhibit a distinct downfield shift due to the electronegativity of the oxygen atoms.

Published spectral data for related aminophenyl compounds can provide a reference for the expected chemical shifts in this compound. For example, in tert-butyl o-tolylcarbamate, the aromatic protons appear between δ 7.03 and 7.83 ppm, and the aromatic carbons are observed between δ 121.00 and 136.20 ppm. rsc.org

Interactive NMR Data Table for a Related Compound (tert-butyl o-tolylcarbamate)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 7.83 | d | 8 | Aromatic CH |

| ¹H | 7.22 | t | 8 | Aromatic CH |

| ¹H | 7.17 | d | 8 | Aromatic CH |

| ¹H | 7.03 | t | 8 | Aromatic CH |

| ¹H | 6.37 | bs | - | NH |

| ¹H | 2.28 | s | - | CH₃ |

| ¹H | 1.57 | s | - | C(CH₃)₃ |

| ¹³C | 153.00 | - | - | C=O |

| ¹³C | 136.20 | - | - | Aromatic C |

| ¹³C | 132.80 | - | - | Aromatic C |

| ¹³C | 130.20 | - | - | Aromatic C |

| ¹³C | 126.60 | - | - | Aromatic C |

| ¹³C | 123.60 | - | - | Aromatic C |

| ¹³C | 121.00 | - | - | Aromatic C |

| ¹³C | 80.20 | - | - | C(CH₃)₃ |

| ¹³C | 28.20 | - | - | C(CH₃)₃ |

| ¹³C | 17.60 | - | - | CH₃ |

Source: Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol (B35011) rsc.org

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the following groups:

N-H stretching: Around 3400-3300 cm⁻¹ for the primary amine.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.

S=O stretching: Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are characteristic of sulfate esters. libretexts.orgcopernicus.org

S-O-C stretching: Around 1050 cm⁻¹.

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of poly(o-aminophenol) shows absorption bands that can be indicative of the electronic transitions in the monomer unit as well. researchgate.net The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the pH of the solution.

Chromatographic Separation and Detection of this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as biological samples or reaction products.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-Phase HPLC: This is the most common mode of HPLC used for the separation of polar compounds. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The pH of the mobile phase can be adjusted with acids like formic acid or phosphoric acid to control the ionization of the analyte and improve separation. sielc.comsielc.com For instance, a method for a related compound, 2,2'-[(4-Aminophenyl)imino]bisethanol sulfate, uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Method Parameters for a Related Aminophenyl Sulfate Derivative:

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detector | UV, MS-compatible (with formic acid) |

Source: SIELC Technologies sielc.com

Normal-Phase and HILIC: While less common for this type of analyte, normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed. HILIC is particularly useful for very polar compounds that are not well-retained in reversed-phase systems.

Mass Spectrometry (MS) Techniques for Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive and specific detection method often coupled with chromatography (e.g., LC-MS) for the analysis of metabolites. It provides information about the molecular weight and structure of the analyte.

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. It can be operated in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The loss of the SO₃ group (80 Da) is a characteristic fragmentation pattern for sulfate conjugates. d-nb.info The presence of a fragment ion at m/z 97 (HSO₄⁻) can also be indicative of a sulfate group. d-nb.info

Metabolite Profiling: In metabolomics studies, LC-MS is used to identify and quantify a wide range of metabolites in biological samples. This compound has been identified in human plasma and urine samples as part of the human sulfatome. nih.gov Untargeted metabolomics using techniques like parallel two-dimensional liquid chromatography–mass spectrometry (2DLC-MS) allows for the comprehensive analysis of complex biological samples and has been used to identify related compounds like 4-aminophenol (B1666318) in bronchoalveolar lavage fluid. mdpi.com

Characteristic Mass Spectral Data for Sulfated Compounds:

| Ionization Mode | Characteristic Ions/Losses | Significance |

|---|---|---|

| Negative | [M-H]⁻ | Deprotonated molecule |

| Negative | Neutral loss of 80 Da (SO₃) | Characteristic of sulfate conjugates |

| Negative | m/z 97 (HSO₄⁻) | Indicates a sulfate group |

Source: Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects d-nb.info

Advanced Analytical Strategies for Trace Analysis and Speciation

For the detection of this compound at very low concentrations (trace analysis) and to differentiate it from its isomers (speciation), advanced analytical strategies are required.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy, which aids in the confident identification of this compound by providing its elemental composition. This is particularly useful in complex matrices where isobaric interferences may be present.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of a selected precursor ion to generate a characteristic product ion spectrum. This provides a higher degree of structural information and selectivity, which is crucial for distinguishing between isomers like o-, m-, and p-aminophenyl sulfate. The fragmentation patterns can be unique to each isomer.

Derivatization: Chemical derivatization can be employed to improve the chromatographic properties or detection sensitivity of this compound. For example, derivatization of the amino group can enhance its detectability by fluorescence or UV-Vis detectors. researchgate.net

Coupled Techniques: The combination of multiple analytical techniques, such as HPLC coupled with diode-array detection (DAD) and MS (HPLC-DAD-MS), provides comprehensive data for the unambiguous identification and quantification of this compound. Advanced methods like HPLC-SPE-NMR-TOF-MS combine separation, purification, and structural identification for comprehensive analysis. mdpi.com

Environmental Chemistry and Microbial Degradation of O Aminophenyl Sulfate

Environmental Fate and Transformation Pathways of Aromatic Sulfates

The environmental fate of a chemical is dictated by its physical and chemical properties and its interactions within environmental compartments like water, soil, and air. epa.govsitubiosciences.com For aromatic sulfates, their water solubility means they are likely to be found in aquatic systems, where they can undergo various transformation processes. mdpi.com

Aromatic amines, a class to which o-aminophenyl sulfate (B86663) belongs, can undergo transformations in the environment. epa.gov A key pathway for related compounds, such as aminophenyl sulfone compounds (ASCs), is N-acetylation, a metabolic process that can occur in organisms before the compounds are discharged into wastewater. researchgate.net These acetylated products can then be deacetylated, releasing the original, potentially more toxic, amine compounds. researchgate.net

For instance, in the degradation of the azo dye Reactive Black 5, a major intermediate product is 2-[(4-aminophenyl)sulfonyl]ethyl hydrogen sulfate (APSEHS). researchgate.net In the aerobic phase of wastewater treatment, APSEHS was found to hydrolyze, producing 4-aminobenzenesulfonic acid, which was then further degraded. researchgate.net This highlights that transformation can involve the cleavage of the sulfate group, altering the compound's structure and properties.

Microbial Degradation of o-Aminophenyl Sulfate and Related Aromatic Sulfates

Microorganisms are central to the breakdown of organic pollutants in the environment. nih.govresearchgate.net The biodegradation of aromatic compounds, including aromatic sulfates, is a key mechanism for their removal from contaminated sites. nih.gov

Both bacteria and fungi have demonstrated the ability to degrade a wide array of aromatic compounds, often using them as a source of carbon and energy. nih.govimrpress.com

Bacterial Degradation: Bacteria typically degrade aromatic compounds under aerobic conditions by using oxygenase enzymes to hydroxylate the aromatic ring, leading to ring cleavage and subsequent metabolism. pjoes.com Genera such as Pseudomonas, Mycobacterium, Rhodococcus, and Sphingomonas are well-known for their ability to break down complex aromatic hydrocarbons. nih.govpjoes.com Under anaerobic conditions, degradation is slower but can be carried out by specific groups like sulfate-reducing bacteria. pjoes.comprovectusenvironmental.com These bacteria can oxidize aromatic compounds like benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX) using sulfate as the electron acceptor. provectusenvironmental.com For example, studies have shown that indigenous sulfate-reducing bacterial populations can degrade BEX compounds once inhibitory factors like high sulfide (B99878) concentrations are mitigated. provectusenvironmental.com

Fungal Degradation: Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, to initiate the degradation of complex aromatic structures like polycyclic aromatic hydrocarbons (PAHs). mdpi.com This initial breakdown can transform recalcitrant hydrocarbons into intermediates that are more easily degraded by bacteria. frontiersin.org While fungi may not always fully mineralize these compounds, their role in the initial transformation is critical. frontiersin.org The collaboration between fungi and bacteria can lead to more efficient and complete degradation of aromatic pollutants than either group could achieve alone. imrpress.com For example, a co-culture of Fusarium solani and Rhodococcus erythropolis showed enhanced degradation of benzo[a]pyrene. imrpress.com

| Microorganism Genus | Type | Degraded Aromatic Compounds (Examples) | Key Degradation Role |

|---|---|---|---|

| Pseudomonas | Bacteria | Naphthalene, Phenanthrene, BTEX | Aerobic degradation, ring hydroxylation and fission. nih.govpjoes.com |

| Rhodococcus | Bacteria | Phenol (B47542), PAHs, Naphthalene | High potential for degrading diverse pollutants. nih.govwiley.com |

| Mycobacterium | Bacteria | Phenanthrene, Pyrene, Naphthalene | Metabolizes PAHs at different sites on the molecule. nih.govpjoes.com |

| Sphingomonas | Bacteria | Naphthalene, Phenanthrene, Nonylphenol | Degrades long-chain alkylphenols via ipso-substitution. nih.govnih.gov |

| Desulfobacterium | Bacteria | Phenols, Catechol, Indolic Compounds | Anaerobic degradation using sulfate as an electron acceptor. tandfonline.com |

| Fusarium | Fungi | Benzo[a]pyrene (in co-culture) | Initial transformation of complex PAHs. imrpress.com |

| Phlebia | Fungi | Pyrene, Benzo[a]pyrene (in co-culture) | Improves degradation rates in mixed cultures. imrpress.com |

Microorganisms that metabolize sulfur compounds are vital players in the global sulfur cycle, which is interconnected with other major elemental cycles like carbon and nitrogen. nih.gov Sulfate-reducing microorganisms (SRM), in particular, are common in anaerobic environments such as sediments, flooded soils, and wetlands. asm.orgwikipedia.org

These microbes "breathe" sulfate instead of oxygen, using it as a terminal electron acceptor for the degradation of organic matter. wikipedia.org This process, known as dissimilatory sulfate reduction, is a crucial pathway for anaerobic carbon mineralization. frontiersin.org In marine sediments, sulfate reduction can account for the oxidation of a significant portion of dissolved organic matter. asm.org The end product of this respiration is hydrogen sulfide (H₂S), a toxic gas with a characteristic rotten-egg smell, which can precipitate with metal ions to form black metal sulfides. wikipedia.org

The availability of sulfate can be a limiting factor for this microbial activity. nih.gov In contaminated aquifers, sulfate sources can include the microbial oxidation of iron sulfides, the dissolution of minerals like barite, and the inflow of sulfate-rich water. nih.gov The concentration of sulfate directly influences the rate of sulfate reduction and, consequently, the degradation of organic pollutants. nih.gov

| Microbial Process | Key Microorganisms | Environmental Context | Significance |

|---|---|---|---|

| Dissimilatory Sulfate Reduction | Sulfate-Reducing Bacteria (e.g., Desulfovibrio, Desulfobacterium) | Anaerobic environments (marine sediments, wetlands, contaminated aquifers). asm.orgwikipedia.org | Degrades organic matter; couples sulfur and carbon cycles; can be used for bioremediation. tandfonline.comasm.org |

| Sulfide Oxidation | Sulfur-Oxidizing Bacteria (e.g., Thiobacillus) | Interfaces between anoxic and oxic zones. | Regenerates sulfate, completing the sulfur cycle; can be involved in heavy metal detoxification. nih.govasm.org |

| Sulfur Disproportionation | Some Sulfate-Reducing Microorganisms | Anaerobic environments. wikipedia.org | Alternative energy-yielding process involving intermediate sulfur compounds. wikipedia.org |

Bacterial and Fungal Degradation Mechanisms

Bioremediation Potential of Related Contamination

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments and is considered a cost-effective and ecological alternative to traditional physicochemical methods. d-nb.info The ability of various bacteria and fungi to degrade aromatic compounds forms the basis for bioremediation strategies for sites contaminated with compounds related to this compound. mdpi.comwiley.com

Microorganisms isolated from contaminated sites are often highly effective because they have adapted to the presence of the pollutants. mdpi.com For example, various Nocardia and Rhodococcus species isolated from diverse ecosystems have shown great potential for degrading pollutants like phenol and PAHs. wiley.comd-nb.info

For contamination in anaerobic settings, biostimulation of sulfate-reducing bacteria can be a viable strategy. This can involve adding sulfate to stimulate the activity of indigenous microbial populations capable of degrading aromatic hydrocarbons. pjoes.com However, a potential drawback is the production of toxic hydrogen sulfide, which can inhibit the very bacteria performing the degradation. provectusenvironmental.com This challenge can be addressed by adding iron salts, such as FeCl₂, which precipitate the sulfide as iron sulfide (FeS), thereby reducing its toxicity and enhancing the biodegradation of contaminants like BEX. provectusenvironmental.com

The combined use of different types of microorganisms, such as fungal-bacterial co-cultures, represents a promising approach, harnessing the strengths of each to achieve more complete and rapid contaminant removal. imrpress.com

Interactions with Environmental Matrices

The behavior and bioavailability of this compound and related compounds in the environment are heavily influenced by their interactions with environmental matrices like soil, sediment, and dissolved organic matter. michigan.gov

As an organic ion, the sorption of this compound to soil and sediment is more complex than for neutral molecules. michigan.gov It involves both non-ionic interactions and ionic interactions with the charged surfaces of soil particles. michigan.gov Soils and sediments are typically negatively charged, but they possess a certain anion exchange capacity that can allow for the retention of anionic compounds. michigan.gov However, adsorption of similar sulfonate compounds to soil is generally low, making them highly mobile in aquatic environments and posing a risk of groundwater contamination. mdpi.commichigan.gov

The composition of the matrix is critical. For example, the presence of hydrous metal oxides or specific clay minerals can provide surfaces for adsorption. researchgate.net Furthermore, dissolved organic matter, such as humic substances, can interact with aromatic sulfates, potentially affecting their solubility and bioavailability for microbial degradation. frontiersin.org In some cases, humic substances can even participate in redox cycling by mediating the re-oxidation of sulfides, which can sustain sulfate-reducing activity. frontiersin.org

Derivatives and Analogues of O Aminophenyl Sulfate in Advanced Research

Synthesis and Academic Characterization of o-Aminophenyl Sulfate (B86663) Derivatives

The synthesis of o-aminophenyl sulfate derivatives often begins with the parent compound, o-aminophenol, or its nitro-analogue. A common strategy involves the protection of the amino group, followed by sulfation of the hydroxyl group, and subsequent deprotection. mdpi.com For instance, the N-acetyl derivative of o-aminophenyl potassium sulfate has been synthesized and characterized. mdpi.com Another key synthetic precursor is 2-(2′-aminophenyl)benzothiazole (2-NH₂-pbt), which can be readily synthesized and subsequently modified. mdpi.com The synthesis of these derivatives can be achieved through various methods, including the reaction of 2-aminothiophenol (B119425) with anthranilic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). mdpi.com

The characterization of these derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose. These include:

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, S=O, and aromatic C-H bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms. mdpi.comajchem-a.comcore.ac.uk

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity. mdpi.comajchem-a.com

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional arrangement of atoms in the crystalline state. mdpi.com

A notable example is the synthesis of potassium N-acetyl-N-hydroxy-p-aminophenyl sulfate, a phenolic sulfate conjugate of a postulated toxic metabolite of acetaminophen (B1664979). ajchem-a.com This synthesis involved the reduction of potassium p-nitrophenyl sulfate to the corresponding hydroxylamine, followed by acetylation. ajchem-a.com The structural assignment of this derivative was supported by extensive spectral data, including IR, UV, MS, ¹H NMR, and ¹³C NMR. ajchem-a.com

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Mass Spec (m/z) | Reference |

|---|---|---|---|---|---|

| o-Aminophenyl potassium sulfate | Not specified | Not specified | Not specified | Found: N, 6.3%; K, 17.6%. Calc. for C₆H₆O₄NSK: N, 6.2%; K, 17.2% | mdpi.com |

| N-acetyl derivative of o-aminophenyl potassium sulfate | Not specified | Not specified | Not specified | Found: N, 5.1% | mdpi.com |

| Potassium N-acetyl-N-hydroxy-p-aminophenyl sulfate | 3250 (O-H), 1630 (C=O) | 7.5-7.0 (aromatic), 3.3 (N-OH), 2.1 (CH₃) | 169 (C=O), 150-115 (aromatic), 20 (CH₃) | [M-K]⁻ 246 | ajchem-a.com |

| 2-(2′-aminophenyl)benzothiazole | Not specified | Not specified | Planar structure with intramolecular H-bond N²′-N³ (2.68–2.75 Å) | Not specified | mdpi.com |

Research Applications of this compound Derivatives

The structural versatility of this compound derivatives has led to their application in various areas of advanced research, from the development of sensitive chemical sensors to their use as key building blocks in the synthesis of complex molecules.

Probes and Sensing Materials

Derivatives of this compound have shown significant promise as fluorescent probes and sensing materials, particularly for the detection of metal ions. acs.orgresearchgate.net The strategic placement of chelating groups on the o-aminophenyl scaffold allows for selective binding to specific metal ions, which in turn modulates the fluorescent properties of the molecule.

A notable example is the development of a sulfur analogue of o-aminophenol-N,N,O-triacetate (APTRA), named S-APTRA (ortho-aminothiophenol-N,N,S-triacetate). acs.orgresearchgate.net This derivative exhibits high selectivity and affinity for zinc ions (Zn²⁺) in a biologically relevant range (Kd = 6.6 ± 0.3 nM). acs.org The replacement of the phenolic oxygen in APTRA with a sulfur atom in S-APTRA enhances its selectivity for the "soft" Zn²⁺ ion over "hard" ions like Mg²⁺ and Ca²⁺, a principle rooted in Hard and Soft Acids and Bases (HSAB) theory. acs.org The binding of Zn²⁺ to S-APTRA can be monitored by UV absorption spectroscopy. acs.org Further modifications, such as the oxidation of the sulfur atom to a sulfoxide (B87167) (SO-APTRA), can attenuate the ligand's affinity for Zn²⁺, providing a means to tune the sensor for different concentration ranges. acs.org

Another important class of derivatives used in sensing applications is based on 2-(2′-aminophenyl)benzothiazole (pbt). mdpi.comresearchgate.net These compounds and their derivatives are employed as sensors for a variety of cations and anions due to their diverse binding modes and tunable photophysical properties. mdpi.comscilit.com The introduction of different substituents on the amino group allows for the fine-tuning of their fluorescent properties, which can be based on mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comresearchgate.net These features make them valuable for bioimaging applications. mdpi.comscilit.com

| Derivative | Target Analyte | Sensing Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| S-APTRA (ortho-aminothiophenol-N,N,S-triacetate) | Zn²⁺ | Chelation and UV-Vis absorbance change | High selectivity and affinity for Zn²⁺ (Kd = 6.6 ± 0.3 nM) over Mg²⁺ and Ca²⁺. | acs.orgresearchgate.net |

| SO-APTRA (sulfoxide derivative of S-APTRA) | Zn²⁺ | Chelation and UV-Vis absorbance change | Weaker binding to Zn²⁺ (Kd = 260 ± 20 mM), demonstrating tunability. | acs.org |

| 2-(2′-aminophenyl)benzothiazole (pbt) derivatives | Various cations and anions | Fluorescence (ESIPT) | Tunable photophysical properties for use in sensing and bioimaging. | mdpi.comresearchgate.netscilit.com |

Intermediate Compounds in Complex Organic Synthesis

The reactive nature of the amino and sulfate groups, along with the aromatic ring, makes this compound and its derivatives valuable intermediates in the synthesis of more complex organic molecules, particularly heterocyclic compounds. mdpi.comcore.ac.ukresearchgate.net The 2-(2′-aminophenyl)benzothiazole (pbt) scaffold is a prime example of a versatile building block. mdpi.comresearchgate.net It serves as a precursor for a wide array of derivatives with applications in medicinal chemistry and materials science. mdpi.comscilit.com For instance, pbt derivatives can be synthesized through the condensation of 2-aminothiophenol with anthranilic acid or its derivatives. mdpi.com

These intermediates can undergo further reactions, such as C-H amidation, to introduce additional functional groups and build molecular complexity. mdpi.com The ability to readily modify the pbt core allows for the creation of libraries of compounds for drug discovery and other applications. mdpi.comresearchgate.net

Furthermore, aminophenyl derivatives, in general, are widely used in the synthesis of various heterocyclic systems. For example, 1-(4-aminophenyl)ethanones are key intermediates for the synthesis of thiophenes, oxazoles, triazoles, and other heterocyclic compounds with potential biological activities. researchgate.net Similarly, 2-(o-aminophenyl)oxazolines can be converted in high yields to 1,2,3-benzotriazinones, which are compounds with known biological and chemical properties. researchgate.net The use of this compound derivatives as intermediates provides a strategic advantage in multistep syntheses, allowing for the introduction of the sulfate group at a specific stage of the synthetic sequence.

Influence on Biochemical Distribution in Research Models

The sulfate group in this compound and its derivatives plays a significant role in their biochemical behavior, particularly their distribution and metabolism in biological systems. Sulfation is a major phase II metabolic pathway that generally increases the water solubility of compounds, facilitating their excretion from the body. semanticscholar.orgtandfonline.com

Studies on the metabolism of 2-aminophenol (B121084), the parent compound of this compound, in animal models have shown that it is extensively metabolized, with a significant portion being excreted as the sulfate conjugate. semanticscholar.org In rats, for example, the metabolism of aniline (B41778) leads to the formation of 4-aminophenol (B1666318), which is then conjugated to form 4-aminophenyl sulfate and 4-aminophenyl glucuronide. tandfonline.com The relative amounts of the sulfate and glucuronide conjugates can depend on the substrate concentration and the availability of inorganic sulfate. tandfonline.com

The presence of the sulfate group can therefore be expected to influence the pharmacokinetic profile of this compound derivatives, affecting their absorption, distribution, metabolism, and excretion (ADME) properties. This is a critical consideration in the design of drug candidates and other bioactive molecules, as the rate and route of metabolism can significantly impact their efficacy and potential toxicity. Research has shown that aromatic sulfate conjugates, including 2-aminophenol sulfate, are detectable in response to exposure to certain environmental chemicals, highlighting their role as biomarkers of exposure and metabolism. semanticscholar.org The study of the biochemical distribution of these derivatives in research models is essential for understanding their biological fate and for developing safer and more effective chemical compounds.

Structure-Reactivity Relationships in Derived Compounds

The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure. The interplay of electronic and steric effects of substituents on the aromatic ring and the amino group governs their behavior in chemical reactions and their interactions with biological targets. nih.govsciencepublishinggroup.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful tools for elucidating these relationships. nih.govnih.gov For instance, QSAR studies on aminophenol derivatives have shown that their antioxidant activity can be quantitatively predicted based on their structural features. nih.gov The reactivity of these compounds with peroxyl radicals is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov

In the context of this compound derivatives, the electron-withdrawing nature of the sulfate group (-OSO₃H) is expected to decrease the electron density of the aromatic ring and the basicity of the amino group compared to aniline. This can have a profound effect on their reactivity in electrophilic aromatic substitution reactions and their ability to act as nucleophiles.

Theoretical studies using methods like Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of these molecules. sciencepublishinggroup.comresearchgate.net For example, calculations of global reactivity indices such as hardness, chemical potential, and nucleophilicity can help in predicting the reactivity of different derivatives. researchgate.net Studies on related aminophenyl derivatives have shown that the position of the amino group (e.g., para vs. meta) can significantly influence the molecule's nucleophilicity. researchgate.net

Understanding the structure-reactivity relationships of this compound derivatives is crucial for:

Designing more efficient synthetic routes.

Predicting the biological activity of new derivatives.

Developing novel probes and sensors with tailored properties.

Gaining a deeper understanding of their mechanism of action at a molecular level.

Q & A

Q. What are the established synthetic routes for o-aminophenyl sulfate, and what factors influence yield optimization?

Methodological Answer: A two-step synthesis is commonly employed:

- Step 1 : Condensation of enantiomerically pure amino alcohols (e.g., 6a–6d) with 2-aminobenzonitrile derivatives (e.g., 7a–7c) in the presence of ZnCl₂ (3x excess) to form chiral 2-(o-aminophenyl)oxazolines (8a–8h). ZnCl₂ reduces reaction time and improves yield compared to catalytic amounts .

- Step 2 : Pd-catalyzed Buchwald–Hartwig amination with halopyridines (e.g., 9a–9e) to introduce electron-withdrawing substituents into the pyridine or phenyl rings, yielding final ligands (4a–4h). Optimize ligand-to-catalyst ratios and solvent systems (e.g., toluene/EtOH) to mitigate side reactions .

Key Variables: Catalyst loading, reaction temperature, and substituent electronic effects (electron-withdrawing groups enhance coupling efficiency) .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and detect impurities (e.g., unreacted oxazolines).

- HPLC-MS for quantitative purity analysis (≥95% recommended for biological assays).

- Elemental analysis to validate stoichiometry, particularly for sulfur content.

- X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry .

Data Cross-Validation: Compare retention times (HPLC) with synthetic intermediates to trace contamination sources .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal stability : Store samples at 4°C (short-term) or –20°C (long-term) in amber vials. Monitor decomposition via TGA/DSC for phase transitions .

- pH sensitivity : Test solubility and stability in buffers (pH 3–10) using UV-Vis spectroscopy (λmax shifts indicate degradation).

- Light sensitivity : Expose to UV (254 nm) and measure photolytic half-life .

Documentation: Report deviations in melting points or spectral data as potential degradation indicators .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound analogs?

Methodological Answer:

- Hypothesis-driven reanalysis : Check for solvent artifacts (e.g., DMSO-d₆ adducts in NMR) or ion suppression in MS .

- Isotopic labeling : Synthesize deuterated analogs to confirm fragmentation patterns.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Case Example: Discrepancies in aromatic proton splitting may arise from hindered rotation in ortho-substituted derivatives; variable-temperature NMR can clarify dynamic effects .

Q. What strategies optimize the catalytic efficiency of this compound in cross-coupling reactions?

Methodological Answer:

- Ligand design : Introduce electron-deficient substituents (e.g., –NO₂, –CF₃) to enhance Pd center electrophilicity .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved substrate solubility.

- Kinetic studies : Use in situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Data Interpretation: Plot turnover frequency (TOF) against ligand electronic parameters (Hammett σ values) to quantify structure-activity relationships .

Q. How should researchers address irreproducibility in biological assays involving this compound?

Methodological Answer:

- Batch consistency : Require ≥3 independent synthetic batches with identical HPLC profiles.

- Control experiments : Include vehicle controls (DMSO/EtOH) and reference compounds (e.g., known enzyme inhibitors).

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .

Troubleshooting: If activity varies, test for endotoxin contamination (LAL assay) or colloidal aggregation (dynamic light scattering) .

Methodological Contradictions & Best Practices

Q. How to reconcile conflicting reports on the aqueous solubility of o-aminophenyl sulfate?

- Standardize protocols : Use USP-type saturation shake-flask method (pH 7.4 PBS, 24 hr equilibration) .

- Quantify supersaturation : Monitor precipitate formation via turbidimetry.

- Report explicitly : Specify temperature, ionic strength, and filtration methods (e.g., 0.22 μm nylon vs. cellulose filters) .

Q. What analytical techniques best quantify trace impurities in o-aminophenyl sulfate?

- LC-UV/ELS : Use charged aerosol detection for non-chromophoric impurities.

- ICP-MS : Detect metal residues (e.g., Pd, Zn) from synthetic steps .

- 2D NMR : Resolve overlapping peaks for low-abundance species .

Data Reporting Standards

Q. How to ensure reproducibility in synthetic procedures for o-aminophenyl sulfate?

Q. Q. What statistical methods validate structure-activity relationships (SAR) for o-aminophenyl sulfate derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.